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S-acetyl-PEG6-Tos: A Technical Guide for Bioconjugation and Drug Development

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Compound of Interest		
Compound Name:	S-acetyl-PEG6-Tos	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biochemical applications of **S-acetyl-PEG6-Tos**, a heterobifunctional linker critical in the advancement of targeted therapeutics. This document provides a comprehensive overview of its core functionalities, detailed experimental protocols, and quantitative data to support its application in bioconjugation and drug development, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Functionality

S-acetyl-PEG6-Tos is a versatile chemical tool designed for the precise linkage of two different molecular entities. Its structure comprises three key components:

- S-acetyl Protected Thiol Group: This functionality provides a stable, latent thiol group. The
 acetyl protecting group can be selectively removed under mild basic conditions to expose a
 reactive sulfhydryl (-SH) group, which can then participate in various thiol-specific
 conjugation reactions, such as maleimide chemistry or disulfide bond formation.
- Polyethylene Glycol (PEG) Spacer (PEG6): The hexaethylene glycol spacer imparts
 hydrophilicity to the linker and the resulting conjugate. This increased water solubility is often
 crucial for improving the pharmacokinetic properties of bioconjugates, reducing aggregation,
 and minimizing non-specific binding. The defined length of the PEG6 chain also provides
 spatial separation between the conjugated molecules, which can be critical for maintaining
 their biological activity.[1]



 Tosyl (Tos) Leaving Group: The tosylate group is an excellent leaving group for nucleophilic substitution reactions. This allows for the efficient conjugation of the linker to molecules containing nucleophilic functional groups, such as primary amines (-NH2) or hydroxyls (-OH).

This unique combination of reactive groups makes **S-acetyl-PEG6-Tos** a valuable reagent for the synthesis of complex biomolecules, particularly in the field of targeted protein degradation.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties of **S-acetyl-PEG6-Tos**. This information is essential for designing and executing bioconjugation experiments.

Property	Value	Reference
Molecular Formula	C21H34O9S2	N/A
Molecular Weight	494.62 g/mol	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO, DMF, DCM	[2]
Purity	≥95%	N/A
Storage	-20°C	[3]

Application in PROTAC Development

The primary application of **S-acetyl-PEG6-Tos** is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in a PROTAC's efficacy by connecting the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1]

The dual reactivity of **S-acetyl-PEG6-Tos** allows for a sequential and controlled synthesis of PROTACs. For instance, the tosyl group can first be reacted with an amine-containing E3

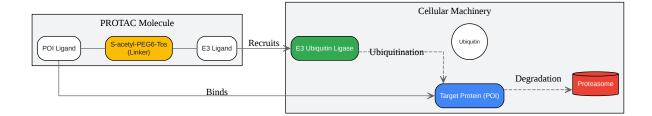




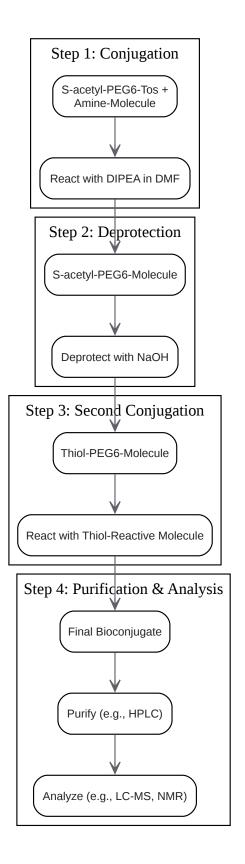


ligase ligand. Subsequently, the S-acetyl group can be deprotected to reveal the thiol, which can then be conjugated to a POI ligand containing a thiol-reactive group (e.g., a maleimide).

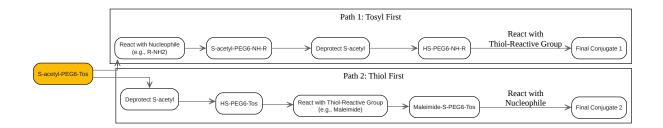












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